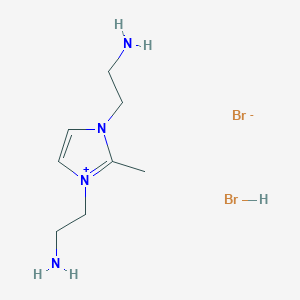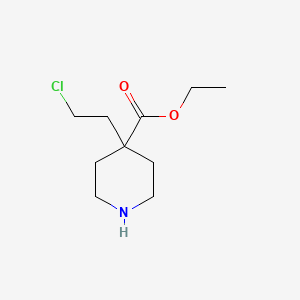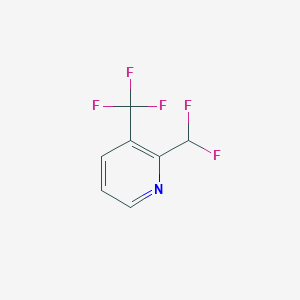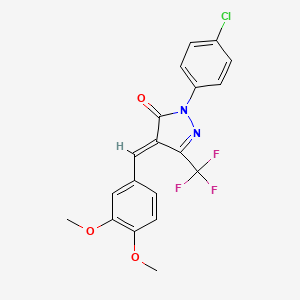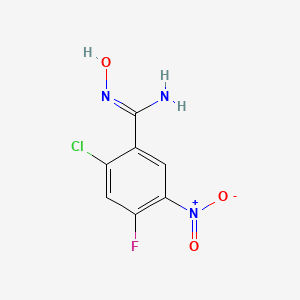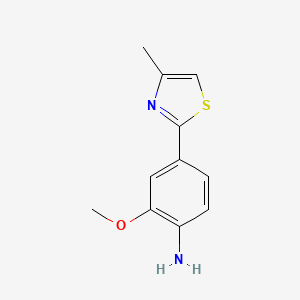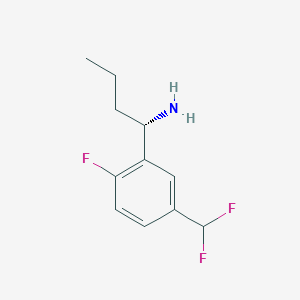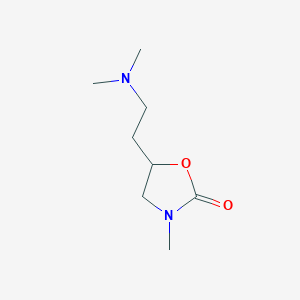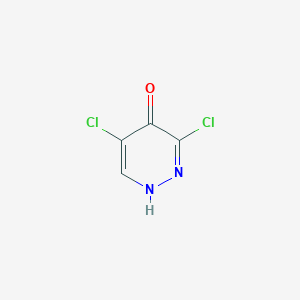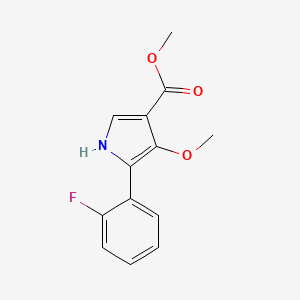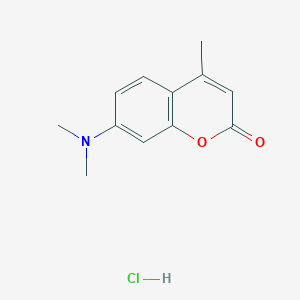
7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. This compound belongs to the class of chromones, which are known for their fluorescence properties and are widely used in chemical and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride typically involves the reaction of 4-methylumbelliferone with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized to maximize yield and minimize waste, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various substituted chromones, amine derivatives, and quinones, which have their own unique properties and applications .
Wissenschaftliche Forschungsanwendungen
7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes due to its fluorescence properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of dyes and pigments for various industrial applications
Wirkmechanismus
The mechanism of action of 7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets, leading to fluorescence emission. This property is exploited in various analytical and diagnostic applications. The compound’s interaction with cellular components can also provide insights into cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chromone derivatives such as:
- 4-Methylumbelliferone
- 7-Hydroxy-4-methylcoumarin
- 3-Amino-7-dimethylamino-2-methylphenazium hydrochloride .
Uniqueness
What sets 7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride apart is its unique combination of fluorescence properties and chemical reactivity, making it a versatile tool in both research and industrial applications. Its ability to undergo various chemical reactions while maintaining its structural integrity adds to its value in scientific studies .
Eigenschaften
Molekularformel |
C12H14ClNO2 |
|---|---|
Molekulargewicht |
239.70 g/mol |
IUPAC-Name |
7-(dimethylamino)-4-methylchromen-2-one;hydrochloride |
InChI |
InChI=1S/C12H13NO2.ClH/c1-8-6-12(14)15-11-7-9(13(2)3)4-5-10(8)11;/h4-7H,1-3H3;1H |
InChI-Schlüssel |
WUIKCDAADCKNDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-4,6-dihydrothieno[2,3-c]furan](/img/structure/B12976042.png)
